acetyl-AMP
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N5O8P- |
|---|---|
Molecular Weight |
388.25 g/mol |
IUPAC Name |
acetyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/p-1/t6-,8-,9-,12-/m1/s1 |
InChI Key |
UBPVOHPZRZIJHM-WOUKDFQISA-M |
Isomeric SMILES |
CC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Acetyl-AMP
Acylation of Adenosine 3'-Monophosphate
The most well-documented chemical synthesis of this compound involves the acylation of adenosine 3'-monophosphate (A3'P) with 1-acetylimidazole. This method, reported in a Royal Society of Chemistry study, proceeds under mild aqueous conditions.
Reaction Conditions
A solution of A3'P (sodium salt, 20 mg, 0.058 mmol) and 1-acetylimidazole (14 mg, 0.127 mmol) in deuterated water (D2O, 1 mL) is stirred at room temperature for 2 hours, followed by refrigeration at 4°C for 64 hours. The reaction is monitored via 1H-NMR spectroscopy, which confirms the disappearance of the imidazole proton signals and the appearance of acetyl group resonances at δ 2.15 ppm.
Purification and Characterization
The crude product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) using a gradient of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile. The final compound, 2'-acetyl adenosine 3'-monophosphate, is obtained as a white solid in 15% yield (3.5 mg). Characterization includes:
- 1H-NMR (400 MHz, D2O): δ 8.37 (s, 1H, H8), 8.26 (s, 1H, H2), 6.33 (d, J = 6.1 Hz, 1H, H1'), 5.75 (t, J = 5.8 Hz, 1H, H2'), 4.66 (s, 2H, acetyl-CH3).
- 31P-NMR (100 MHz, D2O): δ 0.10 ppm, confirming the integrity of the phosphate group.
Yield Optimization Challenges
The low yield (15%) is attributed to competing hydrolysis of the acetyl group under aqueous conditions. Strategies to improve efficiency, such as non-aqueous solvents or kinetic trapping, remain unexplored.
Comparative Analysis of Acylating Agents
While 1-acetylimidazole is the primary acylating agent in modern syntheses, earlier studies explored alternatives like acetyl chloride and acetic anhydride. However, these reagents often lead to over-acylation or decomposition, making 1-acetylimidazole the preferred choice due to its selectivity for the 2'-hydroxyl group of A3'P.
Enzymatic and Biochemical Approaches
Historical Context: this compound in Metabolic Pathways
This compound was first identified as an intermediate in the enzymatic activation of acetate by ATP, catalyzed by acetyl-CoA synthetase (Acs). In this pathway, ATP reacts with acetate to form this compound and pyrophosphate (PPi), followed by displacement of AMP by coenzyme A (CoA) to yield acetyl-CoA.
Mechanistic Insights
The reaction follows a two-step mechanism:
- Adenylylation :
$$
\text{ATP + Acetate} \xrightarrow{\text{Acs}} \text{this compound + PPi}
$$ - Thioesterification :
$$
\text{this compound + CoA} \xrightarrow{\text{Acs}} \text{Acetyl-CoA + AMP}
$$
Structural studies of Acs reveal a conserved nucleotide-binding domain that stabilizes the adenylated intermediate.
Isolation of Enzymatically Synthesized this compound
Despite its role in metabolism, enzymatic synthesis of isolable this compound is rare. Early attempts by Berg (1960) demonstrated that chemically synthesized this compound could regenerate ATP in the presence of pyrophosphate. However, in vivo, this compound remains enzyme-bound, complicating its isolation.
Analytical Methods for this compound Characterization
Spectroscopic Techniques
- NMR Spectroscopy : 1H, 13C, and 31P NMR are indispensable for confirming acetyl group incorporation and phosphate group integrity.
- Mass Spectrometry : High-resolution electrospray ionization (HR-ESI) mass spectrometry provides molecular weight confirmation (theoretical m/z for C12H16N5O8P: 347.221).
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection at 260 nm ensures product homogeneity. Retention times for this compound are typically 12–14 minutes under gradient elution conditions.
Q & A
Q. How is acetyl-AMP synthesized and utilized in acetyl-CoA production?
this compound is an intermediate in the two-step reaction catalyzed by acetyl-CoA synthetase (ACSS2/ACS). In the first step, ATP and acetate form this compound and pyrophosphate (PPi) via adenylation. The second step transfers the acetyl group to CoA, yielding acetyl-CoA and AMP. This ping-pong mechanism is conserved across prokaryotes and eukaryotes . Key methodologies to study this include:
Q. What experimental approaches detect this compound in enzymatic assays?
Detection relies on isolating intermediates or monitoring reaction kinetics:
Q. How does lysine acetylation regulate acetyl-CoA synthetase activity?
Post-translational acetylation of a conserved lysine residue (e.g., Lys609 in Salmonella ACS) inhibits the adenylation step (this compound formation) but not the thioester-forming step. Deacetylation by sirtuins (e.g., CobB) restores activity. Key methods include:
- Site-directed mutagenesis : Replacing lysine with acetylation-mimetic residues (e.g., Gln) .
- Enzymatic assays : Comparing adenylation (ATP-PPi exchange) vs. thioesterification (CoA-dependent) rates .
Advanced Research Questions
Q. What structural dynamics facilitate this compound formation and conversion to acetyl-CoA?
ACS undergoes large conformational shifts between "adenylate-forming" (closed) and "thioester-forming" (open) states:
- Closed conformation : The C-terminal domain rotates ~100°, positioning the active-site lysine to stabilize this compound .
- Open conformation : CoA binds, and the lysine moves outward to allow thioester bond formation . Table 1 : Structural Studies of ACS Conformations
| PDB ID | Ligands | Conformation | Key Findings | Reference |
|---|---|---|---|---|
| 1PG4 | Propyl-AMP, CoA | Open | CoA binding pocket identified | |
| 2P2F | AMP | Closed | Lys609 stabilizes this compound |
Q. How can computational models predict ACSS2 inhibitor interactions with the this compound binding site?
Molecular docking and dynamics simulate inhibitor binding:
- Docking studies : Inhibitors like VY-3-135 occupy the this compound and CoA sites, mimicking transition states .
- Steric clash analysis : Modeling bulkier ligands (e.g., crotonyl-AMP) reveals steric hindrance with Val438 in ACSS2 .
- Free energy calculations : Ranking inhibitor binding affinities using MM/GBSA .
Q. How to resolve contradictions in ACSS2 substrate specificity for crotonyl-CoA?
Discrepancies arise from indirect vs. direct effects:
- Direct evidence : Structural models show crotonyl-AMP clashes with ACSS2's Val438, preventing catalysis .
- Indirect effects : ACSS2 knockdown reduces acetyl-CoA, impairing β-oxidation and histone crotonylation . Methodological resolution :
- In vitro assays : Purify ACSS2 and test crotonate/butyrate activation .
- Metabolomics : Quantify crotonyl-CoA levels in ACSS2-knockout cells .
Q. What methodologies assess cAMP's role in modulating ACS activity?
cAMP competes with ATP/AMP in the adenylate pocket:
- Competitive binding assays : Measure cAMP inhibition of ATP-PPi exchange .
- Crystallography : Resolve cAMP-ACS complexes to identify binding motifs .
- Gene regulation studies : Link cAMP-Crp1 signaling to acsA1 expression in Mycobacterium .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
